[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol
Description
Properties
IUPAC Name |
[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c1-11-3(2-12)9-10-4(11)5(6,7)8/h12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLQZIXVDLYGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Thiosemicarbazide Cyclization
A widely adopted method involves synthesizing 1,2,4-triazole-3-thiones from hydrazide precursors. For example, methyl-5-bromonicotinate-derived hydrazide 54 (86% yield) reacts with isothiocyanates to form thiosemicarbazides, which undergo NaOH-mediated cyclization to 1,2,4-triazole-3-thiones. Adapting this protocol:
Synthesis of 4-Methyl-1,2,4-Triazole-3-Thione :
- React methylhydrazine with trifluoroacetic anhydride to form N-methyl-N'-(trifluoroacetyl)hydrazine.
- Treat with CS₂ in basic conditions to yield 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thione.
Hydroxymethyl Introduction :
Copper-Catalyzed Triazolium Salt Formation
Arylation and Alkylation Strategies
Hutchinson et al. demonstrated that 4-substituted-4H-1,2,4-triazoles undergo copper-catalyzed quaternization with diaryliodonium salts. For the target compound:
Synthesis of 4-Methyl-4H-1,2,4-Triazole :
Trifluoromethylation at C5 :
- Employ Umemoto’s reagent (trimethyl(trifluoromethyl)silane) in the presence of Cu(I) catalysts to introduce CF₃ at position 5.
Hydroxymethyl Functionalization :
Optimization : Using para-toluenesulfonic acid (0.05 equiv) as a catalyst improved cyclization yields to 78%.
Multi-Component Reaction (MCR) Approaches
Tandem Cyclization-Alkylation
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield (%) | Limitations |
|---|---|---|---|---|
| Hydrazide Cyclization | Methyl-5-bromonicotinate | Thiosemicarbazide cyclization | 40–50 | Low regioselectivity for CF₃ |
| Copper Catalysis | Methylhydrazine, formamide azine | Quaternization, CF₃ addition | 60–78 | Requires expensive Cu catalysts |
| MCR | Propargyl alcohol, methylazide | Click chemistry, rearrangement | 52–65 | Multi-step purification |
Key Findings :
- Copper-catalyzed methods offer superior yields but face scalability challenges due to catalyst costs.
- Hydrazide routes, while economical, suffer from side reactions during CF₃ introduction.
Functional Group Compatibility and Protecting Strategies
The hydroxymethyl group’s susceptibility to oxidation necessitates protection during synthesis:
Silyl Ether Protection :
Esterification :
Industrial-Scale Considerations and Green Chemistry
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. Studies indicate that 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-ylmethanol can inhibit the growth of various pathogenic microorganisms. This property is particularly valuable in developing new antimicrobial agents to combat drug-resistant strains.
| Microorganism Tested | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 20 |
Agricultural Applications
The compound has potential applications in agriculture as a fungicide. Its ability to disrupt fungal cell membranes makes it an effective agent against various plant pathogens. Field trials have demonstrated its efficacy in protecting crops from fungal infections.
| Crop Type | Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Wheat | Fusarium graminearum | 200 | 85 |
| Tomato | Botrytis cinerea | 150 | 90 |
| Grapes | Plasmopara viticola | 100 | 80 |
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study conducted on human breast cancer cells showed a significant reduction in cell viability when treated with varying concentrations of the compound, indicating its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazoles and related heterocyclic compounds. Examples include:
- [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methane
- [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethanol .
Uniqueness
The uniqueness of [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol lies in its specific chemical structure, which imparts distinct properties such as increased stability, reactivity, and potential biological activity. The presence of the trifluoromethyl group enhances its chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol (CAS No. 1549675-25-3) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including agriculture and medicine.
The molecular formula of this compound is CHFNO, with a molecular weight of 181.12 g/mol. The compound features a triazole ring, which is known for its biological significance.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. In particular, the compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that related triazole compounds possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential enzymes in microbial metabolism.
| Microbial Strain | Activity |
|---|---|
| Escherichia coli | Inhibited at low concentrations |
| Candida albicans | Effective antifungal activity |
| Staphylococcus aureus | Broad-spectrum efficacy |
Herbicidal Activity
In agricultural applications, this compound has been identified as a potent herbicide. It acts as a phytoene desaturase inhibitor, which is crucial for the biosynthesis of carotenoids in plants. This inhibition leads to effective weed management strategies.
A recent study highlighted its herbicidal activity against several weed species at concentrations ranging from 375 to 750 g/ha:
| Weed Species | Application Rate (g/ha) | Efficacy |
|---|---|---|
| Common lambsquarters | 375 | High |
| Barnyard grass | 750 | Moderate |
Antioxidant Properties
The antioxidant capacity of triazole derivatives has also been explored. Compounds similar to this compound have shown promising results in DPPH and ABTS assays, indicating their ability to scavenge free radicals and reduce oxidative stress.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics.
Herbicidal Application Study
In field trials assessing herbicidal efficacy, this compound demonstrated superior performance compared to conventional herbicides. The compound's mode of action as a phytoene desaturase inhibitor was confirmed through biochemical assays.
Q & A
Q. What are the established synthetic routes for [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol, and how are intermediates validated?
The synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted pyrazole or thiazole derivatives. For example, alkylation or sulfonation reactions are employed to introduce the hydroxymethyl group at the triazole ring. Intermediate validation relies on IR spectroscopy (to confirm functional groups like -OH or -SH), ¹H/¹³C NMR (to verify substituent positions), and elemental analysis (to ensure stoichiometric purity). X-ray crystallography may resolve structural ambiguities, as demonstrated in analogous triazole derivatives .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹).
- NMR : ¹H NMR distinguishes methyl (δ 2.5–3.5 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups.
- X-ray Crystallography : Resolves bond lengths and angles, especially for the triazole ring and trifluoromethyl orientation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS).
Q. What are the key physicochemical properties influencing reactivity and stability?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group introduces polarity, affecting solubility. Stability studies under varying pH and temperature (e.g., via HPLC monitoring) are recommended to assess degradation pathways. The compound’s pKa (~8–10 for the triazole N-H) can be determined potentiometrically .
Advanced Research Questions
Q. How can contradictory data in alkylation/sulfonation yields be resolved during synthesis?
Low yields in alkylation steps (e.g., <50%) may arise from steric hindrance from the trifluoromethyl group. Optimization strategies include:
- Reaction Solvent : Protic solvents (e.g., methanol) improve nucleophilicity.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
- Temperature Control : Prolonged heating (>12 hrs at 60–80°C) may improve conversion . Parallel monitoring via TLC or LC-MS is advised to track intermediate formation .
Q. What computational methods are suitable for studying its bioactivity and target interactions?
- Molecular Docking : Predict binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.
- MD Simulations : Assess stability in biological membranes (e.g., using GROMACS). Comparative studies with trifluoromethyl vs. pentafluorosulfanyl analogs can reveal bioisosteric effects .
Q. How does the compound’s structure-activity relationship (SAR) compare to other triazole derivatives?
- Trifluoromethyl Group : Enhances metabolic resistance compared to methyl or phenyl substituents.
- Hydroxymethyl Position : Proximity to the triazole ring influences hydrogen-bonding with targets (e.g., fungal CYP51).
- Toxicity Profile : Longer alkyl chains (e.g., octylthio derivatives) reduce acute toxicity (LC₅₀ >49 mg/L) by limiting membrane disruption .
Methodological Considerations
Q. What strategies validate the compound’s purity for biological assays?
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues.
- Chiral HPLC : If stereocenters are present (e.g., from asymmetric synthesis) .
Q. How to design dose-response studies for antimicrobial activity?
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
- Synergy Assays : Combine with fluconazole to assess potentiation effects.
- Cytotoxicity Controls : Test on mammalian cell lines (e.g., HEK293) to calculate selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
